molecular formula C10H10BNO2 B6206336 [3-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2096334-10-8

[3-(1-cyanocyclopropyl)phenyl]boronic acid

Cat. No.: B6206336
CAS No.: 2096334-10-8
M. Wt: 187
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Description

Compound Overview [3-(1-cyanocyclopropyl)phenyl]boronic acid ( 2096334-10-8) is an organoboron compound with the molecular formula C 10 H 10 BNO 2 and a molecular weight of 187.00 g/mol . This solid reagent is characterized by a phenylboronic acid functional group attached to a 1-cyanocyclopropyl substituent, making it a valuable building block in organic synthesis and pharmaceutical research. Research Applications and Value While direct studies on this specific derivative are limited, its structural features align it with the well-documented and versatile research applications of phenylboronic acid (PBA) compounds. PBAs are extensively investigated for their ability to form reversible covalent bonds with diol groups, such as those found in sugars . This mechanism underpins several promising research directions: • Biomedical and Drug Delivery : Phenylboronic acid moieties are key components in the development of smart, glucose-responsive systems, such as self-regulating insulin delivery platforms . Furthermore, due to their high binding affinity for sialic acid residues, which are overexpressed on the surface of cancer cells, PBA-conjugates are actively researched for tumor-targeted drug delivery to improve chemotherapy efficacy and reduce off-target effects . • Antitumor Properties : Research on phenylboronic acid has demonstrated its potential in oncology. In vitro and in vivo studies on related compounds have shown dose-dependent cytotoxic effects on various cancer cell lines, including mammary adenocarcinoma and squamous cell carcinoma. In vivo, phenylboronic acid has been shown to significantly slow tumor growth, with intraperitoneal administration showing the most pronounced effect . • Antibiotic Resistance : Boronic acid derivatives are a prominent class of serine β-lactamase (SBL) inhibitors . By inhibiting enzymes like KPC-2 and AmpC that are produced by drug-resistant bacteria, these compounds can restore the efficacy of β-lactam antibiotics (e.g., meropenem) against resistant clinical strains, making them crucial probes in the fight against antimicrobial resistance . Handling and Safety This compound is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Based on its classification, researchers should note that it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Appropriate personal protective equipment should be worn, and it is recommended to handle the material under an inert atmosphere and store at 2-8°C .

Properties

CAS No.

2096334-10-8

Molecular Formula

C10H10BNO2

Molecular Weight

187

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 1 Cyanocyclopropyl Phenyl Boronic Acid

Direct Synthesis Approaches

Direct synthesis focuses on the conversion of a halogenated precursor, such as 1-(3-bromophenyl)cyclopropanecarbonitrile (B182235), into the corresponding boronic acid or its ester derivative. This transformation is most effectively accomplished using palladium-catalyzed borylation reactions.

The Miyaura borylation reaction is a premier method for synthesizing arylboronic esters from aryl halides. organic-chemistry.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (bromide or iodide), a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

The general reaction scheme involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. organic-chemistry.org

Key components and typical conditions for the borylation of 1-(3-bromophenyl)cyclopropanecarbonitrile are summarized below.

ComponentExampleRoleRationale/Comments
Aryl Halide 1-(3-Bromophenyl)cyclopropanecarbonitrile sigmaaldrich.comSubstrateThe bromine atom at the 3-position directs the borylation to the desired location.
Boron Source Bis(pinacolato)diboron (B₂pin₂)ReagentProvides the boronate moiety; the resulting pinacol (B44631) ester is stable and easily purified. organic-chemistry.org
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂CatalystFacilitates the carbon-boron bond formation. Pd(dppf)Cl₂ is a common, effective catalyst for this transformation. organic-chemistry.org
Ligand dppf, PPh₃, PCy₃LigandStabilizes the palladium center and modulates its reactivity. The choice can influence reaction efficiency. audreyli.com
Base Potassium Acetate (KOAc), K₃PO₄BaseEssential for the catalytic cycle, particularly in the transmetalation step. organic-chemistry.orgaudreyli.com
Solvent 1,4-Dioxane, Toluene, DMSOSolventMust be inert to the reaction conditions and capable of solvating the reactants.

Regiochemical control is critical in the synthesis of substituted aromatic compounds. In the context of [3-(1-cyanocyclopropyl)phenyl]boronic acid, the desired 1,3-substitution pattern is achieved by starting with a precursor that already contains substituents at these positions. The use of 1-(3-bromophenyl)cyclopropanecarbonitrile as the starting material inherently ensures that the palladium-catalyzed borylation occurs at the C-3 position of the phenyl ring, replacing the bromine atom. sigmaaldrich.comrsc.org

This strategy bypasses the challenges of controlling regioselectivity that would arise from attempting to functionalize an unsubstituted or monosubstituted benzene (B151609) ring, where mixtures of ortho, meta, and para isomers could be formed. rsc.orgnih.gov The directing effects of the substituents play a crucial role; however, starting with the halogen at the precise location for borylation is the most straightforward and unambiguous method for ensuring the correct isomer is synthesized.

Synthesis via Suzuki-Miyaura Coupling Precursors

An alternative conceptual approach involves constructing the carbon-carbon bond between the phenyl ring and the cyclopropyl (B3062369) group using a Suzuki-Miyaura coupling reaction as a key step. libretexts.org This strategy requires the careful design and preparation of specific precursors that, when coupled, assemble the core structure, which can then be further modified to yield the final product.

This pathway could involve coupling a cyclopropylboronic acid derivative with a dihalogenated aromatic compound. For instance, a reaction could be designed between a suitable cyclopropylboronic acid and an aryl halide like 1-bromo-3-iodobenzene (B1265593). The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a selective Suzuki-Miyaura coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent conversion to the boronic acid. rsc.org

The necessary precursors would be:

Aryl Precursor : 1-bromo-3-iodobenzene or similar dihalide.

Cyclopropyl Precursor : A stable cyclopropylboronic acid or its ester derivative. The synthesis of cyclopropylboronic acids can be achieved through various methods, including the cyclopropanation of vinylboronates or via Grignard reagents. audreyli.com

The success of a selective Suzuki-Miyaura coupling depends on carefully optimized conditions to favor reaction at one halide over the other. libretexts.orgpku.edu.cn Palladium catalysts, often in conjunction with bulky, electron-rich phosphine ligands, are employed to facilitate the cross-coupling. The choice of base and solvent system is also critical for achieving high yield and selectivity.

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂To catalyze the C-C bond formation between the aryl iodide and cyclopropylboronic acid.
Ligand PPh₃, dppfTo modulate catalyst activity and promote selective reaction at the C-I bond.
Base K₂CO₃, Cs₂CO₃To activate the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic solvent systems are common for Suzuki-Miyaura reactions. pku.edu.cn
Temperature 50-100 °CReaction temperature is optimized to ensure selective coupling without affecting the C-Br bond.

Following the selective Suzuki coupling to form 1-bromo-3-(cyclopropyl)benzene (which would then need to be converted to the nitrile), the remaining bromine atom serves as a handle for the final borylation step, as described in Section 2.1.1.

Stereochemical Considerations in Cyclopropylboronic Acid Synthesis

For the specific target molecule, this compound, the 1-cyanocyclopropyl substituent attached to the phenyl ring is achiral. However, the synthesis of substituted cyclopropylamine (B47189) or cyclopropanol (B106826) derivatives often involves stereocenters, making stereochemical control a significant consideration in related syntheses. rsc.orgacs.org

When synthesizing chiral cyclopropylboronic acids, stereochemistry is a key factor. Research has shown that rhodium-catalyzed asymmetric additions of cyclopropylboronic acids to electron-deficient alkenes can proceed with high enantioselectivity. rsc.org Furthermore, a critical aspect of using chiral, non-racemic cyclopropylboronic acids in subsequent reactions is the preservation of stereochemical integrity. Studies on the Suzuki-Miyaura coupling of cyclopropylboronic acids have demonstrated that the reaction typically proceeds with retention of configuration at the carbon atom bonded to boron. rsc.orgnih.gov This means that the stereochemistry established during the synthesis of the cyclopropylboronic acid precursor is faithfully transferred to the final coupled product. While not directly applicable to the achiral title compound, this principle is fundamental for the synthesis of more complex, chiral analogues.

Chemical Reactivity and Transformation Mechanisms of 3 1 Cyanocyclopropyl Phenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic chemistry, and [3-(1-cyanocyclopropyl)phenyl]boronic acid is an effective coupling partner in these reactions. nih.govyoutube.com

Suzuki-Miyaura Coupling: Scope and Limitations

The Suzuki-Miyaura reaction is a robust and widely used method for creating C-C bonds, known for its tolerance of a wide range of functional groups. nih.govnih.gov

This compound and its derivatives can be effectively coupled with a variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. nih.govresearchgate.netnih.gov The reactivity of the halide partner generally follows the order I > Br > Cl. youtube.com While aryl chlorides are less reactive, the use of specialized palladium catalysts and ligands can facilitate these couplings. nih.govorganic-chemistry.org

The reaction's success extends to a diverse range of substrates. For instance, it accommodates electron-rich, electron-poor, and sterically hindered aryl chlorides, as well as various heteroaryl chlorides. nih.govorganic-chemistry.org This broad applicability makes it a valuable tool for synthesizing complex molecules. nih.gov

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving aryl and heteroaryl halides/triflates.

Coupling Partner 1Coupling Partner 2Catalyst SystemProductYield (%)
This compoundAryl BromidePd(PPh₃)₄ / Base3-(1-Cyanocyclopropyl)biphenyl derivativeGood to Excellent
This compoundHeteroaryl ChloridePd(OAc)₂ / XPhos / Base3-(1-Cyanocyclopropyl)-substituted heteroareneModerate to Excellent nih.govorganic-chemistry.org
This compoundAryl TriflatePdCl₂(dppf) / Base3-(1-Cyanocyclopropyl)biphenyl derivativeGood to Excellent nih.gov

This table is a generalized representation based on typical Suzuki-Miyaura reaction outcomes.

A critical aspect of reactions involving chiral centers is the preservation of stereochemistry. In the context of Suzuki-Miyaura couplings with cyclopropylboronic acid derivatives, the reaction generally proceeds with retention of the cyclopropyl (B3062369) ring's configuration. nih.gov This stereospecificity is crucial for the synthesis of enantiomerically pure compounds, a significant consideration in pharmaceutical and materials science. nih.govnih.gov The transmetalation step, where the organic group is transferred from boron to palladium, is often the enantiodetermining step and occurs with retention of stereochemistry at the carbon atom. nih.gov

Other Metal-Catalyzed Coupling Pathways (e.g., Nickel-, Copper-catalyzed)

While palladium catalysis is prevalent, other transition metals like nickel and copper also facilitate cross-coupling reactions involving boronic acids.

Nickel-Catalyzed Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.netnih.gov Nickel(0) complexes are effective in coupling arylboronic acids with various partners. nih.gov These reactions can be used to form C-C bonds under specific conditions. researchgate.netrsc.org

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions have gained prominence for their ability to form C-C and C-heteroatom bonds. mdpi.comrsc.org These reactions can be stereospecific, particularly with alkylboronic esters. nih.gov Copper catalysis is also employed in the homocoupling of boronic acids, a reaction that needs to be controlled to favor the desired cross-coupling product. mdpi.com

Functional Group Transformations of the Boronic Acid Moiety

The boronic acid group in this compound can be converted into other functional groups, most notably through oxidation.

Oxidation Reactions (e.g., to Phenols or Quinones)

The boronic acid functional group can be readily oxidized to a hydroxyl group, yielding the corresponding phenol. organic-chemistry.orgnih.gov This transformation is typically achieved using various oxidizing agents such as hydrogen peroxide. rsc.org The reaction is often performed under mild conditions. organic-chemistry.orgrsc.org

Furthermore, under certain oxidative conditions, arylboronic acids can be converted to quinones. nih.govnih.gov This can occur through direct functionalization of a quinone with a boronic acid or through the oxidation of the initially formed phenol. nih.govlibretexts.org The mechanism often involves the generation of radical species from the boronic acid. nih.gov

Starting MaterialReagentsProduct
This compoundH₂O₂ / Base3-(1-Cyanocyclopropyl)phenol
Arylboronic AcidOxidizing Agent (e.g., AgNO₃, Persulfate) / QuinoneArylated Quinone nih.gov

This table illustrates general transformations of the boronic acid moiety.

Derivatization to Boronates and Trifluoroborates

The boronic acid moiety, -B(OH)₂, is readily derivatized to form more stable compounds such as boronate esters and potassium organotrifluoroborates. These derivatives often exhibit enhanced stability, particularly towards protodeboronation, and may have improved handling and purification characteristics. rsc.org

Boronate Esters: Boronic acids react with diols, such as pinacol (B44631) or neopentyl glycol, under anhydrous conditions to form cyclic boronate esters. This transformation is typically an equilibrium process, and removal of water drives the reaction to completion. The resulting boronate esters, like the commonly used pinacol esters (Bpin), are generally more stable and less prone to decomposition than the corresponding boronic acids. rsc.orged.ac.uk However, it is noteworthy that the stability imparted by esterification is not universal and depends on the diol used; for instance, some six-membered ring esters can undergo protodeboronation faster than the parent boronic acid. nih.gov

Table 1: Representative Reaction for Boronate Ester Formation

ReactantReagentProductConditions
This compoundPinacolThis compound pinacol esterAnhydrous solvent (e.g., Dioxane, Toluene), heat

Potassium Trifluoroborates: Arylboronic acids can be converted to potassium aryltrifluoroborates (ArBF₃K) by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgorganic-chemistry.org This reaction is often rapid and results in a crystalline, air-stable solid that is easily handled and purified. orgsyn.org Trifluoroborates serve as a protected form of boronic acids and are known for their enhanced stability, which can be attributed to the decreased Lewis acidity of the boron atom. rsc.org They are widely used in cross-coupling reactions, where they can act as a slow-release source of the boronic acid. ed.ac.uk

Table 2: General Reaction for Potassium Trifluoroborate Synthesis

ReactantReagentProductConditions
This compoundPotassium hydrogen fluoride (KHF₂)Potassium [3-(1-cyanocyclopropyl)phenyl]trifluoroborateAqueous Methanol, rt

Reactivity of the Cyanocyclopropyl Moiety

The cyanocyclopropyl group offers additional avenues for chemical modification, distinct from the boronic acid functionality.

The cyano (nitrile) group can be reduced to a primary amine (aminomethyl group). This transformation is crucial for introducing a basic nitrogen-containing functional group, which is common in pharmacologically active molecules. The challenge lies in achieving selective reduction of the nitrile without affecting the boronic acid or the cyclopropyl ring.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction, they are generally not compatible with boronic acids. stackexchange.com Milder, more selective reagents are required. Amine-borane complexes, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to reduce a wide range of nitriles to primary amines. organic-chemistry.orgnih.gov These reagents can exhibit chemoselectivity, potentially leaving the boronic acid group intact. nih.gov Other modern methods include manganese-catalyzed reductions using amine boranes and catalyst-free systems employing sodium amidoborane and lithium borohydride. nih.govrsc.orgrsc.org Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium) is another common method for nitrile reduction, though conditions must be carefully optimized to avoid side reactions like protodeboronation.

Table 3: Potential Methods for Selective Nitrile Reduction

Reagent SystemProductKey Features
Diisopropylaminoborane / cat. LiBH₄{3-[1-(Aminomethyl)cyclopropyl]phenyl}boronic acidReduces a variety of nitriles; may offer chemoselectivity. organic-chemistry.orgnih.gov
Ammonia Borane (catalyst-free){3-[1-(Aminomethyl)cyclopropyl]phenyl}boronic acidEnvironmentally benign, tolerant of many functional groups. organic-chemistry.org
Manganese(I) catalyst / Amine borane{3-[1-(Aminomethyl)cyclopropyl]phenyl}boronic acidRoom temperature reaction. nih.govrsc.org

The cyclopropyl ring is a strained, three-membered carbocycle that can undergo specific chemical transformations. While generally stable, its C-H and C-C bonds can be activated under certain conditions.

C-H Bond Functionalization: Directed C-H functionalization is a powerful tool for modifying complex molecules. In the context of cyclopropanes, palladium-catalyzed C-H activation has been used to introduce aryl groups. acs.org These reactions often require a directing group, such as a picolinamide, to position the catalyst for selective C-H bond cleavage. acs.org Applying such a strategy to this compound would likely require prior modification of the boronic acid or cyano group to install a suitable directing group. Enantioselective C-H activation of cyclopropanes has also been achieved using chiral ligands, providing a route to chiral cis-substituted cyclopropanes. nih.gov

Ring-Opening Transformations: The high ring strain of the cyclopropyl group (approx. 27 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. For instance, cyclopropyl ketones can undergo ring-opening C-C bond activation and difunctionalization. nih.gov While the 1-cyanocyclopropyl moiety is not a ketone, the electron-withdrawing nature of the cyano group can influence the ring's reactivity, potentially facilitating ring-opening under specific nucleophilic or radical conditions. The transformation of a cyclopropyl cation to an allyl cation is a known electrocyclic ring-opening process, which could be relevant under strongly acidic or oxidative conditions. youtube.com

Protodeboronation: Mechanism and Control

Protodeboronation is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.govresearchgate.net This can be an undesirable side reaction in applications like Suzuki-Miyaura cross-coupling. ed.ac.uk Understanding the mechanism and the factors that influence its rate is critical for controlling the stability and reactivity of this compound.

The rate of protodeboronation is highly dependent on the pH of the medium. ed.ac.uknih.gov Kinetic studies on various arylboronic acids have revealed multiple mechanistic pathways that can operate under different pH conditions. nih.govcore.ac.uk

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via an acid-catalyzed electrophilic aromatic substitution, where a proton replaces the boronic acid group. ed.ac.ukcore.ac.uk

Base-Mediated Pathways: At higher pH, the boronic acid exists in equilibrium with its anionic boronate form, [ArB(OH)₃]⁻. nih.govacs.org This boronate species is generally more susceptible to protodeboronation. ed.ac.uk The mechanism in basic media can be complex. For many arylboronic acids, the process involves a concerted protonation-deboronation of the boronate. acs.org However, for highly electron-deficient arenes, the mechanism can shift to a unimolecular fragmentation of the boronate to generate a transient aryl anion, which is then protonated. nih.govacs.org

Self/Auto-Catalysis: Around the pKa of the boronic acid, where both the neutral boronic acid and the anionic boronate are present in significant concentrations, the rate of protodeboronation can be accelerated. nih.goved.ac.uk This is due to a self-catalysis pathway where the boronic acid itself acts as a proton source to facilitate the decomposition of the boronate. nih.gov

Studies have shown that cyclopropyl boronic acids are generally very stable towards protodeboronation across a wide pH range, with reported half-lives greater than one week even at pH 12 and 70 °C. ed.ac.uknih.govmanchester.ac.ukresearchgate.net This inherent stability is a key feature of the cyclopropylboronic acid moiety.

The electronic nature of substituents on the aromatic ring significantly influences the rate of protodeboronation.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) generally accelerate acid-promoted protodeboronation. rsc.org In base-mediated pathways, the effect can be more complex, but they tend to stabilize the boronic acid compared to electron-withdrawing groups.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or fluoro (-F) have a pronounced effect. rsc.orgacs.org In acid-catalyzed protodeboronation, EWGs tend to slow the reaction down. rsc.org Conversely, under basic conditions, strong EWGs significantly accelerate protodeboronation by stabilizing the formation of a transient aryl anion or increasing the acidity of the boronic acid. acs.orgcore.ac.ukstrath.ac.uk A V-shaped Hammett plot has been observed, indicating a change in the rate-determining step or mechanism depending on the electronic nature of the substituent. nih.govacs.org

Catalytic Effects on Protodeboronation

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction pathway for arylboronic acids. wikipedia.org The propensity for this transformation is highly dependent on reaction conditions and the nature of the organic substituent. wikipedia.org While often considered an undesirable side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, deliberate protodeboronation can be a useful synthetic tool. wikipedia.orgrsc.org The rate and efficiency of this process can be significantly influenced by the presence of catalysts.

Research into the protodeboronation of various arylboronic acids has revealed several catalytic systems that can promote this transformation. These findings provide a framework for understanding the potential catalytic behavior of this compound, although specific studies on this compound are not prevalent. The general mechanisms can be broadly categorized into acid-promoted and base-catalyzed pathways. wikipedia.org

Metal-Catalyzed Protodeboronation

Transition metal catalysts, particularly those involving copper and silver, have been shown to effectively promote the protodeboronation of arylboronic acids.

A study on copper-catalyzed protodeboronation demonstrated that various copper salts, including CuI, CuCl, Cu(OAc)₂·H₂O, and CuSO₄·5H₂O, significantly increase the reaction rate compared to the uncatalyzed process. rsc.org The research identified CuSO₄·5H₂O as a particularly efficient catalyst for a range of arylboronic acids in an aqueous ethanol (B145695) solution, with the reaction being notably promoted by the presence of oxygen. rsc.org While other metal salts like HgSO₄, ZnCl₂, and Co(OAc)₂·4H₂O showed poor catalytic activity, the effectiveness of copper highlights its specific role in facilitating the C-B bond cleavage. rsc.org

Similarly, silver catalysts in the presence of a base have been developed for the highly efficient protodeboronation of arylboronic acids and their esters in aqueous media. psu.edursc.org Catalysts such as AgNO₃ proved effective, and the combination of a silver catalyst and a base was found to be crucial for high reaction efficiency. psu.edu The proposed mechanism involves the initial transformation of the arylboronic acid into a more reactive tetrahedral arylboronate anion under basic conditions. psu.edursc.org This anion is then attacked by the silver ion to form an arylsilver intermediate, which subsequently undergoes protolysis to yield the arene product. psu.edu

Table 1: Effect of Various Metal Catalysts on the Protodeboronation of 4-(Diphenylamino)phenylboronic Acid This table is illustrative of general catalytic effects on arylboronic acids as specific data for this compound is not available.

EntryCatalyst (10 mol%)Isolated Yield (%)
1None54
2CuI95
3CuCl96
4Cu(OAc)₂·H₂O96
5CuSO₄·5H₂O98
6HgSO₄<10
7ZnCl₂<10
8Co(OAc)₂·4H₂O<10
9FeCl₂57
Data sourced from a study on copper-catalyzed protodeboronation in aqueous media. rsc.org

Acid and Base-Mediated Protodeboronation

Protodeboronation can also be promoted by acids or bases without the need for a metal catalyst. An acid-promoted, metal-free method has been described, which is effective for a range of arylboronic acids bearing both electron-donating and electron-withdrawing groups. rsc.org Density functional theory (DFT) studies suggest this reaction proceeds via an intermolecular metathesis mechanism involving a four-membered ring transition state. rsc.org

Base-catalyzed protodeboronation typically involves a pre-equilibrium where the boronic acid reacts with a hydroxide (B78521) to form a boronate species. wikipedia.org This is often followed by a rate-limiting step where the boronate reacts with a proton source, like water, to complete the reaction. wikipedia.org The pH of the reaction medium is a critical factor, as it dictates the speciation of the boronic acid and thus its reactivity. acs.orgnih.gov

Influence of the Cyclopropyl Moiety

The substituent on the phenyl ring plays a crucial role in the rate of protodeboronation. Studies on the stability of various boronic acids have shown that cyclopropyl boronic acids, along with vinyl boronic acids, tend to undergo protodeboronation very slowly. nih.gov For instance, under basic conditions (pH 12, 70 °C), the half-life for the protodeboronation of cyclopropyl boronic acid was observed to be greater than one week. nih.gov This inherent stability of the cyclopropyl group suggests that this compound may be more resistant to uncatalyzed protodeboronation compared to other arylboronic acids. However, the presence of effective catalytic systems, such as those employing copper or silver, could potentially accelerate this process. rsc.orgpsu.edu

Furthermore, the use of N-methyliminodiacetic acid (MIDA) boronates has been proposed as a strategy to stabilize otherwise unstable boronic acids, including cyclopropyl derivatives. nih.gov This "slow-release" strategy allows for the controlled generation of the boronic acid in situ, mitigating decomposition pathways like protodeboronation that can occur during storage or under reaction conditions. nih.gov This indicates that while cyclopropyl boronic acids are relatively stable, their decomposition via protodeboronation is a recognized challenge that can be managed through derivatization. nih.gov

Advanced Applications of 3 1 Cyanocyclopropyl Phenyl Boronic Acid in Complex Organic Synthesis

Introduction of Unique Structural Motifs

The primary utility of [3-(1-cyanocyclopropyl)phenyl]boronic acid lies in its capacity to introduce the 3-(1-cyanocyclopropyl)phenyl moiety into a target molecule. This substituent is highly valued for its ability to confer desirable physicochemical and biological properties.

Construction of Biaryl and Substituted Phenyl Systems

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, and this compound is an excellent substrate for this transformation. beilstein-journals.orgresearchgate.net It readily couples with a wide variety of aryl and heteroaryl halides or triflates to produce complex biaryl structures. organic-chemistry.orgresearchgate.net These motifs are privileged scaffolds found in numerous pharmaceuticals and functional materials. gre.ac.uk The reliability of the Suzuki reaction allows for the precise and efficient incorporation of the cyanocyclopropylphenyl group, enabling chemists to systematically probe the impact of this unique substituent on a molecule's function.

The reaction provides a modular approach to synthesize libraries of substituted biaryls, where the properties can be fine-tuned by varying the coupling partner.

Reaction TypeReactantsCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingThis compound, Aryl/Heteroaryl HalidePd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., K₃PO₄)Substituted Biaryls
Suzuki-Miyaura CouplingThis compound, Aryl/Heteroaryl TriflatePalladium Complex (e.g., Pd(PPh₃)₄), BaseSubstituted Biaryls

Incorporation of Cyclopropyl (B3062369) and Cyano Functionalities

The compound serves as a vehicle for simultaneously installing two highly valuable functional groups: a cyclopropyl ring and a cyano group.

Cyclopropyl Motif : The cyclopropyl group is a "bioisostere" of other common groups like vinyl or phenyl, but its rigid, three-dimensional sp³-hybridized nature can lead to improved metabolic stability, enhanced binding affinity, and better cell permeability. Its incorporation is a key strategy in moving away from flat, aromatic systems towards more complex, drug-like structures. researchgate.net The synthesis of various cyclopropyl boronic acid esters has been developed specifically to access these valuable building blocks for drug discovery programs. strath.ac.uk

Cyano Functionality : The cyano group is a versatile synthetic handle. It is a strong electron-withdrawing group that can modulate the electronic properties of the phenyl ring. vulcanchem.com Furthermore, it can be chemically transformed into other important functional groups, such as a primary amine, a carboxylic acid, or various heterocycles, providing a point for further diversification of the molecular scaffold. sigmaaldrich.com

Application in Parallel Synthesis and Library Generation

The robustness and predictable reactivity of this compound in Suzuki-Miyaura couplings make it an ideal building block for modern high-throughput chemistry techniques used in drug discovery. gre.ac.uknih.gov

High-Throughput Synthesis Strategies

High-throughput synthesis relies on automated, parallel reaction formats to rapidly generate thousands of compounds. The stability and reliable reactivity of boronic acids are well-suited for these platforms. gre.ac.uk DNA-Encoded Library (DEL) technology, a powerful method for discovering new bioactive molecules, often employs boronic acids in the construction of its massive combinatorial libraries, underscoring their compatibility with cutting-edge, high-throughput workflows. nih.govgoogle.com The use of this compound in such systems allows for the creation of large, diverse libraries where every member contains the unique cyanocyclopropylphenyl scaffold.

Role in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comresearchgate.net Boronic acids are known to participate in several named MCRs, including the Passerini and Ugi reactions, often acting as a key component. nih.govnih.govrug.nlnih.gov

While specific literature examples detailing the use of this compound in cascade or multicomponent reactions are not prominent, its functional groups suggest significant potential. For instance, palladium-catalyzed cascade reactions have been developed that involve arylboronic acids and nitriles (like the cyano group) to construct complex heterocyclic systems. researchgate.netnih.gov The presence of both the boronic acid and the cyano group within the same molecule opens up intriguing possibilities for designing novel intramolecular or intermolecular MCRs, where both functionalities participate sequentially to rapidly build molecular complexity. The development of such reactions remains a promising area for future synthetic exploration.

Theoretical and Computational Studies of 3 1 Cyanocyclopropyl Phenyl Boronic Acid

Mechanistic Investigations of Key Reactions

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediates. For a versatile reagent like [3-(1-cyanocyclopropyl)phenyl]boronic acid, understanding the pathways of its key transformations, such as Suzuki-Miyaura coupling and protodeboronation, is crucial.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a Pd(II) species. youtube.com

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, typically by forming a more nucleophilic boronate species. libretexts.orgyoutube.com The exact mechanism of transmetalation is complex and can vary with substrates, ligands, and conditions, making it a prime target for computational investigation.

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com

While specific computational studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, computational analyses of related arylboronic acids have provided significant insights. nih.gov Density Functional Theory (DFT) calculations are frequently employed to model the energies of the intermediates and transition states throughout the catalytic cycle. These studies help to understand the role of ligands in promoting the reaction, the influence of substituents on the arylboronic acid, and the rate-limiting step of the process. For hindered substrates, computational modeling has been crucial in designing specialized ligands to overcome steric challenges and achieve high reaction yields. nih.gov

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and often undesirable side reaction in processes involving boronic acids, particularly under the basic conditions of Suzuki-Miyaura coupling. ed.ac.ukrsc.org DFT studies have been essential in elucidating the various mechanisms by which this decomposition occurs. nih.goved.ac.uk

Research on various arylboronic acids has revealed multiple pH-dependent pathways for protodeboronation. nih.goved.ac.uk These can include:

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via electrophilic substitution of the boron group by a proton. ed.ac.uk

Base-Catalyzed Pathway: At high pH, the formation of the boronate anion ([ArB(OH)₃]⁻) makes the aryl group more susceptible to protonolysis. ed.ac.uked.ac.uk For highly electron-deficient arenes, this can even proceed through a transient aryl anion intermediate. nih.gov

Self-Catalysis: When the pH is close to the pKa of the boronic acid, a "self-catalyzed" or "auto-catalyzed" pathway can occur, where one molecule of the boronic acid acts as a proton source for the boronate form of another. nih.goved.ac.uk

For this compound, the presence of the electron-withdrawing cyanocyclopropyl group at the meta-position is expected to influence its susceptibility to protodeboronation. DFT calculations on substituted phenylboronic acids have shown that strong electron-withdrawing groups can increase the rate of protodeboronation, especially under basic conditions, by stabilizing the accumulation of negative charge in the transition state. rsc.org

Protodeboronation PathwayDescriptionGoverning ConditionsRelevance to this compound
Acid-CatalyzedElectrophilic ipso-protonation of the C-B bond.Low pHPossible, but typically less significant than base-mediated pathways.
Base-Catalyzed (via boronate)Protonolysis of the more reactive arylboronate anion. ed.ac.ukHigh pHConsidered a major decomposition pathway, especially during Suzuki-Miyaura coupling. The electron-withdrawing substituent may enhance this pathway.
Self/Auto-CatalysisReaction between the boronic acid and its conjugate base (boronate). ed.ac.ukpH ≈ pKaA potential competing pathway depending on the specific pKa of the compound and reaction buffering.

Electronic Structure and Reactivity Predictions

Computational quantum chemistry allows for the detailed analysis of a molecule's electronic structure, providing fundamental insights into its stability and reactivity.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. numberanalytics.com The energies and shapes of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are key to understanding chemical reactivity. youtube.com

For arylboronic acids, the electronic structure is characterized by the interaction between the π-system of the phenyl ring and the vacant p-orbital on the sp²-hybridized boron atom. dtic.milwiley-vch.de This interaction leads to a degree of charge transfer from the ring to the boron atom.

A detailed computational study on the closely related 3-cyanophenylboronic acid (3-CyBA) provides valuable data that can be extrapolated to this compound. longdom.orgresearchgate.net Using DFT (B3LYP/6-311++G(d,p)), the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For the most stable conformer of 3-CyBA, the calculated energy gap is approximately 5.66 eV. longdom.org This relatively large gap suggests a high degree of molecular stability.

ParameterCalculated Value for 3-Cyanophenylboronic Acid (B3LYP/6-311++G(d,p)) longdom.orgSignificance
HOMO Energy-7.65 eVRepresents the ability to donate electrons (nucleophilicity).
LUMO Energy-1.99 eVRepresents the ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE)5.66 eVIndicates chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org

Nucleophilic Attack: The HOMO of the nucleophile interacts with the LUMO of the electrophile. youtube.com

Electrophilic Attack: The LUMO of the electrophile interacts with the HOMO of the nucleophile.

In the context of the Suzuki-Miyaura reaction, FMO theory can be applied to the transmetalation step. researchgate.net The activated boronate species acts as the nucleophile, and its HOMO interacts with the LUMO of the palladium(II) intermediate (the electrophile). The energies and spatial distributions of these frontier orbitals, which can be visualized using computational software, determine the efficiency of the orbital overlap and, consequently, the rate of the reaction. numberanalytics.comresearchgate.net The electron-withdrawing nature of the cyanocyclopropyl group in this compound lowers the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid, influencing its reactivity profile in such coupling reactions.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of a molecule can significantly impact its reactivity. For phenylboronic acids, a key conformational feature is the rotation around the C–B bond and the orientation of the two hydroxyl groups. beilstein-journals.org

Computational studies on 3-cyanophenylboronic acid (3-CyBA) have systematically explored its conformational landscape by calculating the potential energy surface as a function of the C1-B-O-H dihedral angles. longdom.orgresearchgate.netresearchgate.net This analysis reveals several low-energy conformers, designated by the relative orientation of the hydroxyl groups (syn or anti) with respect to the phenyl ring.

The four primary conformers are:

anti-syn

syn-anti

syn-syn

anti-anti

Conformer of 3-Cyanophenylboronic AcidRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p) longdom.orgStability Ranking
anti-syn0.0001 (Most Stable)
syn-anti0.2482
syn-syn1.4653
anti-anti3.8554

These subtle differences in conformer stability and the energy barriers between them can influence the molecule's interaction with other reagents and catalysts in a reaction environment.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The current synthesis of [3-(1-cyanocyclopropyl)phenyl]boronic acid typically relies on traditional methods involving organometallic intermediates. Future research is focused on developing more efficient, safer, and atom-economical synthetic pathways.

Key research avenues include:

Direct C-H Borylation: A significant advancement would be the development of a direct C-H borylation method on a pre-formed 1-(3-bromophenyl)cyclopropane-1-carbonitrile scaffold. This approach, often catalyzed by iridium or rhodium complexes, avoids the need to generate sensitive organolithium or Grignard reagents, thereby improving functional group tolerance and reducing waste. nih.gov

One-Pot Methodologies: Inspired by recent advances in the synthesis of other cyclopropyl (B3062369) boronic esters, one-pot procedures starting from simpler, commercially available materials are being explored. strath.ac.uk For instance, a sequence involving the hydroboration of a propargylic ether followed by a Lewis acid-mediated cyclization could provide a streamlined route to the cyclopropyl boronic acid core. strath.ac.uk

Flow Chemistry: The use of microreactor or flow chemistry systems can enhance the safety and efficiency of traditional syntheses that use highly reactive intermediates. nih.gov For example, a bromine-lithium exchange followed by borylation can be performed in a flow reactor, minimizing the accumulation of unstable organolithiums and improving reaction control and yield. nih.gov

Synthetic Strategy Potential Advantages Key Challenges
Direct C-H BorylationHigh atom economy, improved functional group tolerance, avoids organometallic reagents.Regioselectivity control on the aromatic ring, catalyst cost and availability.
One-Pot Cyclization/BorylationIncreased efficiency, reduced purification steps, access from simple starting materials.Optimization of multi-step sequences, control of diastereoselectivity.
Flow Chemistry SynthesisEnhanced safety, improved reaction control and scalability, higher yields.Initial investment in specialized equipment, potential for channel clogging.

Exploration of New Catalytic Systems for Transformations

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, which traditionally rely on palladium catalysts. Future research aims to explore a wider range of catalytic systems to enable new transformations and improve the sustainability of existing ones.

Emerging areas of investigation are:

Alternative Metal Catalysis: There is a growing interest in replacing palladium with more abundant and less expensive transition metals like nickel, copper, or iron for cross-coupling reactions. Developing robust catalytic systems based on these metals for coupling this compound would significantly reduce costs and environmental impact.

Photoredox Catalysis: Light-mediated photoredox catalysis offers mild reaction conditions for a variety of transformations. Investigating the use of this boronic acid in photoredox-catalyzed reactions, such as C-N or C-O bond formation, could open up new avenues for synthesizing complex molecules that are inaccessible through traditional methods. mdpi.com

Boronic Acid Catalysis: Beyond its role as a coupling partner, the boronic acid moiety itself can act as a Lewis acid catalyst. researchgate.net Research into the catalytic activity of this compound in reactions like amide bond formation or alcohol activation could lead to novel, metal-free synthetic methodologies. researchgate.net

Catalytic System Target Transformation Potential Benefit
Nickel/Copper CatalysisSuzuki-Miyaura type C-C couplingReduced cost, increased sustainability.
Photoredox CatalysisC-N, C-O, and C-S bond formationMild reaction conditions, unique reactivity.
Metal-Free (Organocatalysis)Amide synthesis, Friedel-Crafts reactionsAvoidance of transition metals, high atom economy.

Expanding the Scope of Functional Group Interconversions

The synthetic utility of this compound can be significantly enhanced by exploring the selective transformation of its constituent functional groups—the cyano group and the boronic acid moiety.

Future research will likely focus on:

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into a range of other functionalities. Developing selective methods for the hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to a primary amine, would provide access to a diverse library of derivatives. google.comgoogle.com These transformations would allow for the introduction of new pharmacophores or points for further chemical diversification.

Transformations of the Boronic Acid Moiety: While typically used for C-C bond formation, the carbon-boron bond can be converted into other bonds. Oxidative hydroxylation to yield the corresponding phenol is a well-known transformation. mdpi.com More recently, enzymatic methods have emerged for the stereospecific conversion of boronic acids to amines, a transformation that could be highly valuable for creating chiral amine derivatives from this scaffold. nih.gov

Protodeboronation: Although cyclopropyl boronic acids are generally more stable than other types, controlled protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) can be a useful synthetic step. researchgate.net Investigating conditions for this selective transformation could be valuable in multi-step syntheses where the directing or activating effects of the boronic acid are no longer needed.

Functional Group Target Group Example Reagents/Method Significance
Cyano (-CN)Carboxylic Acid (-COOH)Acid or base hydrolysisAccess to new acidic analogues. google.com
Cyano (-CN)Primary Amine (-CH₂NH₂)Reduction (e.g., LiAlH₄, H₂/Catalyst)Introduction of a basic handle for salt formation or further coupling.
Cyano (-CN)Amide (-CONH₂)Controlled hydrolysis (e.g., MnO₂ on silica gel)Generation of neutral hydrogen bond donors/acceptors. google.com
Boronic Acid (-B(OH)₂)Hydroxyl (-OH)Oxidation (e.g., H₂O₂, Oxone)Synthesis of phenolic derivatives. mdpi.com
Boronic Acid (-B(OH)₂)Amine (-NH₂)Biocatalysis (Engineered Nitrene Transferase)Access to valuable aniline derivatives. nih.gov

Integration into Automated Synthesis Platforms

The increasing demand for large compound libraries for drug discovery and materials science has driven the development of automated synthesis platforms. Integrating this compound into these workflows is a key future direction to accelerate research.

Key aspects of this integration include:

Development of Stable Precursors: Boronic acids can sometimes be unstable to long-term storage or certain reaction conditions. The use of more robust boronic ester derivatives, such as pinacol (B44631) esters, is common. researchgate.net Research into developing shelf-stable, solid-phase-bound, or encapsulated forms of this compound would facilitate its use in automated systems.

High-Throughput Reaction Screening: Automated platforms enable the rapid screening of reaction conditions, catalysts, and coupling partners. Employing this compound as a key building block in automated parallel synthesis will allow for the rapid generation of large, structurally diverse compound libraries for biological screening. synplechem.com

Flow Chemistry and Automation: Combining automated platforms with flow chemistry allows for the continuous production of target molecules. rsc.org An automated system could perform a Suzuki-Miyaura coupling using the boronic acid, followed by an in-line purification and subsequent functional group interconversion, creating a fully automated, multi-step synthesis of complex derivatives. synplechem.comrsc.org This approach enhances reproducibility, minimizes manual handling, and accelerates the discovery-synthesis cycle.

Q & A

Q. How does the cyanocyclopropyl substituent influence electronic and steric effects in Suzuki-Miyaura couplings?

  • Methodological Answer : The nitrile group (-C≡N) is electron-withdrawing, polarizing the boronic acid moiety and accelerating transmetallation. However, the cyclopropane ring introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. Computational DFT studies can quantify these effects .

Q. How can researchers address contradictory data in biological activity between boronic acid analogs?

  • Methodological Answer : For example, while compound 13c (IC₅₀ = 0.48–2.1 μM) inhibits tubulin polymerization, its carboxylic acid analog 17 shows no activity. Comparative studies should include:
  • Binding assays (e.g., SPR or ITC) to measure affinity for target proteins.
  • Molecular docking to assess steric/electronic complementarity.
  • Metabolic stability tests to rule out pharmacokinetic differences .

Q. What strategies improve yield in cross-coupling reactions involving sterically hindered derivatives?

  • Methodological Answer :
  • Catalyst screening : Use Pd₂(dba)₃/XPhos for bulky substrates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 16 h).
  • Additives : K₂CO₃ or CsF enhances boronate activation .

Q. How can trace impurities (e.g., boroxines) be quantified during quality control?

  • Methodological Answer : Employ LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Calibrate using reference standards (e.g., carboxy phenyl boronic acid) and validate precision (%RSD < 5%) .

Q. Why does this compound exhibit selective binding to specific enzymes?

  • Methodological Answer : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., in proteases), while the cyanocyclopropyl group enhances hydrophobic interactions with enzyme pockets. Competitive inhibition assays (e.g., with substrate analogs) and X-ray crystallography validate binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.